2,5-Dimethoxy-4-cyanophenethylamine
Description
Structure
2D Structure
Properties
CAS No. |
88441-07-0 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
OGWCKYKYGQORLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)C#N |
Origin of Product |
United States |
Molecular Pharmacology of 2,5 Dimethoxy 4 Cyanophenethylamine and Its Derivatives
Functional Assay Characterization of Receptor Activation
Inositol (B14025) Phosphate (B84403) and Intracellular Ca2+ Mobilization Assays
The functional activity of 2,5-Dimethoxy-4-cyanophenethylamine derivatives at serotonin (B10506) 5-HT2 receptors is commonly assessed through inositol phosphate (IP) accumulation and intracellular calcium (Ca2+) mobilization assays. nih.govresearchgate.net These assays measure the activation of the Gq/11 signaling pathway, which is the primary cascade initiated by 5-HT2A receptor agonists.
Research on the derivative 25CN-NBOH using these methods has demonstrated its high selectivity for the 5-HT2A receptor subtype. nih.govku.dkresearchgate.net In functional assays measuring IP turnover and Ca2+ mobilization, 25CN-NBOH exhibited a significantly greater potency and efficacy at the 5-HT2A receptor compared to the 5-HT2B and 5-HT2C receptors. mdpi.comresearchgate.net The selectivity, measured by the ratio of activity at different receptor subtypes, was found to be substantial. Specifically, 25CN-NBOH displayed a 30- to 180-fold selectivity for 5-HT2A over 5-HT2C and a 54-fold selectivity for 5-HT2A over 5-HT2B. nih.govresearchgate.netresearchgate.net This high degree of selectivity makes 25CN-NBOH a valuable research tool for probing the specific functions of the 5-HT2A receptor. wikipedia.orgnih.gov
| Compound | Assay Type | Selectivity Ratio (5-HT2A vs. 5-HT2C) | Selectivity Ratio (5-HT2A vs. 5-HT2B) | Reference |
|---|---|---|---|---|
| 25CN-NBOH | Inositol Phosphate & Ca2+ Mobilization | 30- to 180-fold | 54-fold | nih.govresearchgate.netresearchgate.net |
GTPγS Binding Assays for Receptor Activation
Guanosine 5’-O-(3-thio)triphosphate (GTPγS) binding assays are functional assays used to measure the activation of G-protein coupled receptors (GPCRs). creative-bioarray.comnih.gov The binding of an agonist to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit, initiating a signaling cascade. nih.gov In this assay, a non-hydrolyzable analog, [35S]GTPγS, is used, which binds to the activated Gα subunit and accumulates, allowing for the quantification of receptor activation. creative-bioarray.comnih.gov This method is useful for determining the potency and efficacy of ligands and can differentiate between agonists and antagonists. creative-bioarray.com
In the context of this compound derivatives, a Gαq dissociation experiment, which is functionally analogous to a GTPγS assay, was conducted for 25CN-NBOH (also known as NBOH-2C-CN). biorxiv.org The results showed that 25CN-NBOH is a potent agonist at the mouse 5-HT2A receptor, with a half-maximal effective concentration (EC50) of 7 nM. biorxiv.org This high potency in activating the Gαq protein is consistent with the results from IP and Ca2+ mobilization assays, confirming its role as a strong 5-HT2A receptor agonist.
Biased Agonism and Signaling Pathway Selectivity
GPCRs like the 5-HT2A receptor can signal through multiple intracellular pathways, primarily through G-proteins and β-arrestins. acs.org Biased agonism describes the ability of a ligand to preferentially activate one of these pathways over another. researchgate.net This concept has become increasingly important in drug discovery, as pathway selectivity may correlate with distinct physiological or therapeutic outcomes.
In Vitro Pharmacokinetic Research Relevant to Receptor Engagement
Permeability and Efflux Mechanisms (e.g., P-glycoprotein)
For a centrally acting compound to be effective, it must be able to cross the blood-brain barrier. A key aspect of this is its permeability and its interaction with efflux transporters like P-glycoprotein (P-gp), which actively pump substrates out of cells and back into the bloodstream. nih.govnih.gov
In vitro studies using cellular transport barrier models have been conducted to assess the pharmacokinetic properties of 25CN-NBOH. nih.govku.dkresearchgate.net These studies revealed that 25CN-NBOH has high membrane permeability. nih.govku.dk Furthermore, the compound demonstrated low susceptibility to P-glycoprotein-mediated efflux, indicating that it is not significantly removed from cells by this major efflux pump. nih.govku.dkresearchgate.net This combination of high permeability and low efflux contributes to its ability to effectively penetrate the blood-brain barrier. nih.gov
| Compound | Permeability (Papp) | P-glycoprotein Efflux | Reference |
|---|---|---|---|
| 25CN-NBOH | 29 × 10⁻⁶ cm/s | Low | nih.govku.dk |
Metabolic Stability and Biotransformation Pathways
Biotransformation is the process by which the body metabolically alters substances, typically to render them more water-soluble for excretion. nih.gov This process generally occurs in two phases: Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., conjugation). nih.govyoutube.com The enzymes of the cytochrome P450 (CYP) family are major catalysts of Phase I reactions. nih.gov
While a comprehensive metabolic profile for this compound and its N-benzyl derivatives is not yet fully detailed, research on structurally related phenethylamines, such as 2C-B, provides a likely model. researchgate.netresearchgate.net The primary metabolic pathways for these compounds are believed to involve Phase I oxidative deamination, catalyzed by monoamine oxidase (MAO) enzymes, and demethylation, which is likely mediated by CYP450 enzymes. researchgate.net Following these Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions to facilitate their elimination. nih.gov Based on pharmacokinetic data, the derivative 25CN-NBOH is considered to be metabolically stable. researchgate.net
Structure Activity Relationship Sar Studies of 2,5 Dimethoxy 4 Cyanophenethylamine Derivatives
Impact of Substituents on Receptor Affinity and Functional Activity
The affinity and functional activity of 2,5-dimethoxy-4-cyanophenethylamine derivatives at various receptors, particularly serotonin (B10506) receptors, are highly sensitive to the nature and position of substituents on the phenethylamine (B48288) scaffold.
Influence of 4-Position Substitutions (e.g., Cyano Group)
The substituent at the 4-position of the phenyl ring plays a pivotal role in modulating the pharmacological properties of 2,5-dimethoxyphenethylamines. The introduction of a cyano (–C≡N) group at this position, as seen in this compound (2C-CN), has profound effects on receptor affinity and selectivity. wikipedia.orgwikipedia.org
While its amphetamine analogue, 2,5-dimethoxy-4-cyanoamphetamine (DOCN), displays lower affinities for serotonin 5-HT2 receptors compared to other DOx drugs, it exhibits a remarkable 22-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. wikipedia.org This highlights the unique influence of the cyano group in conferring subtype selectivity. The strategy of cyano substitution has been successfully applied to other series of compounds, leading to the discovery of highly selective 5-HT2A receptor agonists like 25CN-NBOH. wikipedia.orgnih.gov
In the broader family of 2C compounds, lipophilic substituents at the 4-position generally lead to more potent, metabolically stable, and longer-acting compounds. wikipedia.org However, the size of the 4-substituent is a critical determinant. While smaller lipophilic groups tend to enhance psychedelic effects, bulky substituents can result in antagonist behavior at serotonin 5-HT2 receptors. researchgate.net For instance, increasing the size of the 4-alkoxy group in a series of 2,5-dimethoxyphenethylamines generally increased binding affinities at 5-HT2A and 5-HT2C receptors. nih.gov
The following table summarizes the receptor binding affinities of some 4-substituted 2,5-dimethoxyphenethylamine derivatives:
| Compound | 4-Position Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| 2C-CN | Cyano | - | - |
| DOCN | Cyano (amphetamine analogue) | Lower than other DOx drugs | 22-fold > 5-HT2A |
| 2C-O-27 | - | 8.1 | - |
Role of the 2,5-Dimethoxy Motif in Receptor Agonism and In Vivo Potency
The 2,5-dimethoxy motif is a recognized structural feature in many classical phenethylamine psychedelics, and it has long been considered essential for 5-HT2A receptor activation. researchgate.netnih.gov This motif is present in well-known compounds such as mescaline, DOM, and DOI. nih.gov
Studies involving the removal of either the 2- or 5-methoxy group from compounds like 2C-B and DOB have provided valuable insights. Elimination of either methoxy (B1213986) group leads to a modest decrease in binding affinity and functional potency at the 5-HT2A and 5-HT2C receptors in vitro. nih.gov The removal of the 2-methoxy group has a more pronounced effect on this drop in affinity and potency. nih.gov
Interestingly, this in vitro trend does not directly translate to in vivo activity. The removal of either methoxy group results in a significant reduction in the ability of the compounds to induce the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation. researchgate.netnih.gov This suggests that while the 2,5-dimethoxy motif may not be absolutely essential for receptor binding, it is crucial for in vivo potency. researchgate.netnih.gov Molecular dynamics simulations have also confirmed the importance of the C-2 methoxy group for 5-HT2A receptor binding. researchgate.net
| Compound Modification | Effect on 5-HT2A/2C Affinity (in vitro) | Effect on HTR (in vivo) |
| Removal of 2-methoxy group | Modest drop in affinity and potency | Significant reduction in potency |
| Removal of 5-methoxy group | Modest drop in affinity and potency | Significant reduction in potency |
Effects of N-Alkylation and N-Benzylation on Pharmacological Profile
Modification of the primary amine group through N-alkylation or N-benzylation significantly alters the pharmacological profile of 2,5-dimethoxyphenethylamines. Historically, it was assumed that converting the primary amine to a secondary amine would lead to a substantial loss in 5-HT2A activity. mdpi.com However, the discovery of N-benzylphenethylamines, or NBOMes, has challenged this notion. mdpi.com
N-benzylation, particularly with a 2-methoxybenzyl group, can dramatically enhance affinity for the 5-HT2A receptor. nih.gov For example, N-substitution of 2,5-dimethoxy-4-iodophenethylamine with a 2-methoxybenzyl group increased its affinity from a Ki of 0.62 nM to 0.087 nM at human 5-HT2A receptors. nih.gov This has led to the development of superpotent 5-HT2A agonists. nih.gov The N-benzyl group introduces an additional aromatic ring that can engage in further interactions within the receptor binding pocket.
The structure of the N-benzyl substituent itself is also critical. Studies with various substituted N-benzyl derivatives have shown that the nature and position of substituents on the benzyl (B1604629) ring can fine-tune the affinity and selectivity for different serotonin receptor subtypes. nih.gov For instance, 25CN-NBOH, an N-(2-hydroxybenzyl) derivative of 2C-CN, is a highly selective 5-HT2A receptor agonist with a 100-fold greater binding affinity for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov
Conformational Aspects and Spatial Orientation in Receptor Binding
The three-dimensional shape and the ability of a molecule to adopt a specific conformation are critical for its interaction with a receptor. For 2,5-dimethoxyphenethylamine derivatives, the spatial orientation of the ethylamine (B1201723) side chain and the methoxy groups relative to the phenyl ring are key determinants of biological activity.
Studies on conformationally restricted analogues have provided valuable insights into the active binding conformation. For example, the high potency of certain benzocyclobutene derivatives suggests that the phenethylamine side chain binds in an out-of-the-plane conformation. mdpi.com Furthermore, constraining the methoxy groups into dihydrofuran rings has led to compounds with high potency and selectivity for 5-HT2A/2C receptors, helping to establish the binding conformation of the alkoxy substituents. acs.org
The design of rigid analogues, such as substituted tetrahydroisoquinolines and piperidines, has been employed to map the optimal arrangement of the pharmacophoric elements. nih.gov This approach led to the identification of a highly selective 5-HT2A receptor agonist, (S,S)-9b, which displayed a 124-fold selectivity for the 5-HT2A over the 5-HT2C receptor. nih.gov Such studies help to build a more precise model of how these ligands fit into the receptor's binding pocket.
Computational Approaches to SAR
Computational methods have become indispensable tools in modern drug discovery, allowing for the prediction of biological activity and the rational design of new compounds.
Quantitative Structure-Activity Relationships (QSAR) for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. cabidigitallibrary.orgasianpubs.org These models are built by calculating molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with the observed biological activity. mdpi.com
A major challenge in QSAR is selecting the most relevant descriptors from a vast number of possibilities. nih.govacs.org The goal is to develop a model that is not only predictive for new, untested compounds but also interpretable, providing insights into the structural features that are important for activity. nih.gov The success of a QSAR model depends on the accuracy of the input data, the appropriate selection of descriptors, and rigorous statistical validation. mdpi.com
While specific QSAR studies focusing solely on this compound were not found in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. By analyzing a series of derivatives with varying substituents and biological activities, a QSAR model could be developed to predict the receptor affinity or functional potency of novel analogues, thereby guiding synthetic efforts towards more promising candidates.
Molecular Docking Investigations of Ligand-Receptor Interactions
Molecular docking studies have provided significant insights into how this compound derivatives bind to the 5-HT₂A receptor at an atomic level. These computational simulations utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of the 5-HT₂A receptor in complex with 25CN-NBOH (PDB ID: 6WHA) to predict the binding poses and key interactions of various ligands. nih.govnih.gov
Docking studies reveal that these ligands situate themselves within the orthosteric binding pocket of the receptor. nih.govnih.gov A critical interaction for receptor binding is the formation of a salt bridge between the protonated amine nitrogen of the phenethylamine chain and the highly conserved aspartate residue at position 155 (D155³.³²) in transmembrane helix 3 (TM3). nih.gov This interaction is a hallmark for the binding of many aminergic G protein-coupled receptor (GPCR) ligands.
For N-benzyl derivatives like 25CN-NBOH, the N-benzyl moiety extends into a region of the binding pocket where it forms additional stabilizing interactions. The hydroxyl group on the N-benzyl ring of 25CN-NBOH, or the corresponding methoxy group in related NBOMe compounds, forms a hydrogen bond with serine 159 (S159³.³⁶). nih.gov This region is further stabilized by hydrophobic interactions with residues such as S159³.³⁶, tryptophan 336 (W336⁶.⁴⁸), and serine 373 (S373⁷.⁴⁶). nih.gov
A key finding from molecular docking is the role of the 4-substituent. The 4-cyano group of 25CN-NBOH, and other small lipophilic groups in related compounds, are accommodated within a hydrophobic pocket formed between transmembrane helices 4 and 5 (TM4 and TM5) and the second extracellular loop (ECL2). researchgate.netnih.govresearchgate.net This accommodation within a specific hydrophobic pocket is thought to contribute to the differential effects and selectivity profiles observed among various 4-substituted derivatives. researchgate.netnih.gov
Computational docking was also employed to validate the design of conformationally restricted analogs of 25CN-NBOH, where the flexible ethylamine chain is incorporated into a piperidine (B6355638) ring. nih.gov These studies predicted that only one of the four possible stereoisomers, (S,S)-3, would be active, which was subsequently confirmed by experimental data. The in silico modeling showed that the active (S,S)-3 isomer shares a common binding mode with both 25CN-NBOH and another selective piperidine-based agonist, DMBMPP. nih.gov This further supports the predicted binding orientation and the importance of specific stereochemistry for potent receptor interaction.
The table below details the key interacting residues within the 5-HT₂A receptor binding pocket for 25CN-NBOH and related compounds.
| Ligand Moiety | Interaction Type | Receptor Residue(s) | Transmembrane Helix (TM) |
|---|---|---|---|
| Protonated Amine | Salt Bridge | D155 | TM3 |
| N-benzyl Moiety (hydroxyl/methoxy group) | Hydrogen Bond | S159 | TM3 |
| Hydrophobic Interaction | S159, W336, S373 | TM3, TM6, TM7 | |
| 4-Cyano Group | Hydrophobic Interaction | Pocket between TM4 & TM5 | TM4, TM5 |
Analytical Methodologies for the Detection and Quantification of 2,5 Dimethoxy 4 Cyanophenethylamine
Chromatographic Techniques for Separation and Identification
Chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of novel psychoactive substances (NPS) due to their high sensitivity and selectivity. researchgate.netfda.gov.tw
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and robust technique for the determination of phenethylamines, including 2,5-Dimethoxy-4-cyanophenethylamine, in biological samples. fda.gov.tw This method offers high specificity and sensitivity, allowing for the detection of trace amounts of the compound. fda.gov.tw The "dilute-and-shoot" approach, where a urine sample is simply diluted before injection, has been successfully applied for the simultaneous screening of numerous phenethylamines. fda.gov.twfda.gov.tw
In a study developing a method for 74 phenethylamines, a Kinetex® Phenyl-Hexyl column was used with a gradient elution of 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in methanol (B129727). fda.gov.tw The mass spectrometer was operated in the multiple reaction monitoring (MRM) mode to enhance selectivity. fda.gov.tw For many phenethylamines, the precursor ion is the protonated molecule [M+H]⁺, and specific product ions are monitored for quantification and confirmation. dtu.dknih.gov The selection of at least two transitions (one for quantification and one for confirmation) is a common practice to ensure reliable identification. dtu.dkuniss.it
A study on the quantification of 25CN-NBOH and its metabolite, 2C-CN (this compound), in rat plasma and brain utilized HPLC-MS/MS. doi.org This method demonstrated good recoveries and precision, highlighting its suitability for pharmacokinetic studies. doi.org
Table 1: Example of LC-MS/MS Parameters for Phenethylamine (B48288) Analysis
| Parameter | Value |
| Column | Kinetex® Phenyl-Hexyl, 1.7 µm, 2.1 mm i.d. × 10 cm fda.gov.twfda.gov.tw |
| Mobile Phase A | 0.1% formic acid in water with 5 mM ammonium acetate fda.gov.tw |
| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) or methanol fda.gov.twnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive fda.gov.twnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) dtu.dkuniss.it |
This table presents a generalized set of parameters. Specific conditions may vary depending on the exact instrumentation and target analytes.
Other Chromatographic and Spectrometric Methods (e.g., GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of phenethylamines. mdpi.com However, derivatization is often necessary for these compounds to improve their volatility and chromatographic behavior. ceon.rs Common derivatizing agents include N-methyl-bis-trifluoroacetamide (MBTFA). ceon.rs
A challenge with GC-MS analysis of some related compounds, like the NBOH series, is their thermal instability, which can lead to degradation in the hot injection port and misidentification as their corresponding 2C analogues. researchgate.netcfsre.org For instance, 25C-NBOH can degrade to 2C-C. cfsre.org The use of shorter GC columns has been explored to minimize this degradation. researchgate.net
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is critical to remove interfering substances from biological matrices like blood, urine, and plasma, thereby improving the accuracy and sensitivity of the analysis. chromatographyonline.comacs.org
Solid-Phase Extraction (SPE) Methods
Solid-phase extraction (SPE) is a widely used technique for the cleanup and preconcentration of analytes from complex samples. chromatographyonline.com Various SPE cartridges with different sorbents are available, and the choice depends on the chemical properties of the analytes and the sample matrix. mdpi.com For the analysis of a broad range of new psychoactive substances, including phenethylamines, mixed-mode cation exchange cartridges have proven effective. mdpi.comnih.gov
In a comparative study, Clean Screen® DAU cartridges were found to be highly efficient for extracting NPS from blood, plasma, and serum, while Clean Screen XCEL® I cartridges were optimal for urine. unitedchem.com Another study utilized Oasis MCX SPE cartridges for the extraction of synthetic cathinones and phenethylamines from wastewater. dtu.dk The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes of interest. dtu.dk
Table 2: Comparison of SPE Cartridges for NPS Extraction from Different Matrices
| Biological Matrix | Most Efficient SPE Cartridge | Reference |
| Blood, Plasma, Serum | Clean Screen® DAU (130 mg, 3 mL) | unitedchem.com |
| Urine | Clean Screen XCEL® I (130 mg, 3 mL) | unitedchem.com |
| Wastewater | Oasis MCX | dtu.dk |
This table summarizes findings from a specific study and the optimal choice may vary based on the specific analytes and experimental conditions.
Phospholipid Removal Approaches
Phospholipids (B1166683) are a major source of matrix effects, particularly in LC-MS analysis of biological fluids, leading to ion suppression and reduced sensitivity. chromatographytoday.com Techniques specifically designed to remove phospholipids are therefore highly beneficial. unit.no
One such technique is the use of Phree Phospholipid Removal plates, which combine protein precipitation with phospholipid filtration. nih.gov A study on the quantification of 25CN-NBOH and 2C-CN in rat plasma and brain successfully employed this method, highlighting its efficiency and simplicity, especially for complex matrices like brain tissue. doi.orgnih.gov This approach has been shown to provide good analyte recoveries. doi.orgnih.gov
Method Validation and Performance Criteria in Research
The validation of analytical methods is essential to ensure their reliability and fitness for purpose. uniss.itnih.gov Validation parameters typically include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effect. uniss.itnih.govnih.gov
For instance, a validated LC-MS/MS method for 74 phenethylamines in urine reported a limit of detection (LOD) of 0.5 ng/mL and a lower limit of quantification (LLOQ) of 1.0 ng/mL for most analytes. fda.gov.tw In the validation of a method for 25CN-NBOH and 2C-CN, accuracy was found to be within 87.2–112.0% and mean analyte recoveries were in the range of 75.2–94.2% for plasma and brain samples. doi.org
The guidelines from organizations like the Society of Toxicological and Forensic Chemistry (GTFCh) are often followed for method validation in forensic toxicology. nih.gov
Table 3: Key Method Validation Parameters
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. uniss.itnih.gov |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. uniss.itnih.gov |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected. uniss.itnih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. fda.gov.twuniss.itnih.gov |
| Accuracy | The closeness of the measured value to the true value. uniss.itnih.govnih.gov |
| Precision | The closeness of repeated measurements of the same sample. uniss.itnih.govnih.gov |
| Recovery | The efficiency of the extraction process. nih.govnih.gov |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte. uniss.itnih.govnih.gov |
2,5 Dimethoxy 4 Cyanophenethylamine As a Pharmacological Research Tool
Utility in Receptor System Investigations
2,5-Dimethoxy-4-cyanophenethylamine and its analogs are instrumental in the investigation of various receptor systems due to their high affinity and, in some cases, high selectivity for specific receptor subtypes. The addition of the N-2-methoxybenzyl group to the parent 2C compounds significantly alters their pharmacological profile. sci-hub.senih.gov
In vitro studies have demonstrated that this structural modification increases the binding affinity for several key receptors, including serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, dopaminergic D1-3 receptors, and histaminergic H1 receptors. sci-hub.senih.gov Conversely, this same substitution leads to a decrease in binding affinity for 5-HT1A and trace amine-associated receptor 1 (TAAR1). sci-hub.senih.gov This differential affinity results in compounds with a high degree of selectivity for 5-HT2A receptors over 5-HT1A receptors, a feature that is highly desirable for a research tool designed to probe 5-HT2A receptor function. sci-hub.seresearchgate.net For instance, many N-benzyl substituted phenethylamines display a selectivity of over 1000-fold for 5-HT2A receptors compared to 5-HT1A receptors. europeanreview.orgresearchgate.net
The cyano (-C≡N) substitution at the 4-position of the phenyl ring also plays a crucial role in conferring receptor selectivity. This strategy has been shown to produce compounds with a remarkable preference for the 5-HT2A receptor over the 5-HT2C receptor. wikipedia.org A prime example is the related analog N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine (25CN-NBOH), which is recognized as one of the most selective 5-HT2A receptor agonists discovered to date. wikipedia.orgresearchgate.netdrugbank.com This high selectivity makes it an exceptional tool for isolating and studying the physiological functions mediated specifically by the 5-HT2A receptor, without the confounding influence of simultaneous activation of other receptors like 5-HT2C or 5-HT1A. nih.govresearchgate.netaau.dk The high affinity of these compounds has also enabled their use as radioligands, such as in the development of potential tracers for positron emission tomography (PET) to map the distribution of 5-HT2A receptors in the brain. europeanreview.orgmdpi.com
| Receptor | 2C-C (Ki, nM) | 25C-NBOMe (Ki, nM) | Fold Change in Affinity |
|---|---|---|---|
| 5-HT2A | 39 | 0.44 | ~89x increase |
| 5-HT2C | 66 | 1.6 | ~41x increase |
| 5-HT1A | 2,800 | >10,000 | Decrease |
| α1A Adrenergic | 5,900 | 310 | ~19x increase |
| Dopamine (B1211576) D1 | >10,000 | 3,700 | Increase |
| Histamine H1 | 1,800 | 18 | ~100x increase |
Data sourced from Rickli et al. (2015). The table illustrates the significant increase in affinity for several receptors, most notably 5-HT2A and H1, following the N-2-methoxybenzyl substitution, while affinity for the 5-HT1A receptor is reduced. sci-hub.senih.gov
Applications in Neurotransmission and Neuroplasticity Studies
The specific pharmacological profile of this compound and its analogs makes them valuable for studying neurotransmission and neuroplasticity. Their interactions with monoamine transporters and their ability to trigger neuroplastic changes are of significant interest to researchers.
Studies have shown that NBOMe compounds generally exhibit a low affinity for monoamine transporters, but the N-2-methoxybenzyl substitution consistently enhances their potency for inhibiting the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT) compared to their 2C counterparts. nih.govsci-hub.se Typically, these compounds show a higher binding affinity for SERT over NET or DAT. nih.gov While the affinity is relatively low, this interaction provides a pathway for investigating the modulation of monoamine uptake. sci-hub.se
Of greater significance is the role these compounds play in the study of neuroplasticity. It is increasingly recognized that serotonergic psychedelics can induce rapid and lasting changes in neuronal structure and function. researchgate.netfrontiersin.orgbiorxiv.org Research on related compounds has demonstrated the ability to stimulate neurogenesis (the formation of new neurons) and spinogenesis (the formation of dendritic spines), increase dendritic complexity, and alter the expression of genes associated with synaptic plasticity. frontiersin.orgnih.gov These effects are believed to be mediated primarily through the activation of the 5-HT2A receptor. frontiersin.org
A single administration of a psychedelic compound can lead to observable changes in brain structure and cognitive function. researchgate.netbiorxiv.orgnih.gov For example, studies with the related psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) have shown it can increase the volume of sensory and association areas in the brain and improve cognitive flexibility in learning tasks days after administration. biorxiv.orgnih.gov The highly selective nature of agonists like 25CN-NBOH allows researchers to confirm that these neuroplastic events are directly linked to 5-HT2A receptor activation. biorxiv.org By using such precise tools, scientists can dissect the molecular and cellular mechanisms that underlie these enduring changes in brain function, which may be relevant to understanding the therapeutic potential of these substances. frontiersin.orgnih.gov
Role in the Study of Serotonergic System Modulation
This compound serves as a powerful tool for elucidating the complex mechanisms of serotonergic system modulation. Its primary utility lies in its potent and selective agonism at the 5-HT2A receptor, which allows for the targeted investigation of this receptor's role in the central nervous system. europeanreview.orgresearchgate.netresearchgate.net
The 2,5-dimethoxy-phenethylamine scaffold is a known motif for conferring potent agonist activity at the 5-HT2A receptor. nih.govfrontiersin.orgnih.gov The addition of the N-benzyl moiety, which defines the NBOMe class, dramatically increases this affinity and potency. europeanreview.orgnih.gov As potent agonists, these compounds activate the 5-HT2A receptor, initiating a cascade of intracellular signaling. nih.govaau.dk This allows researchers to study the downstream consequences of 5-HT2A receptor activation in isolation.
One of the key applications is in preclinical behavioral models. For instance, the head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a marker for the potential hallucinogenic effects of a substance in humans. drugbank.comresearchgate.net Selective agonists like 25CN-NBOH reliably induce the HTR, providing a quantitative method to study the functional consequences of 5-HT2A activation in vivo. drugbank.comresearchgate.netresearchgate.net
Furthermore, these selective tools enable the exploration of the 5-HT2A receptor's influence on other physiological systems. Research using 25CN-NBOH has demonstrated that selective 5-HT2A activation can modulate cardiovascular functions, such as heart rate, and play a role in thermoregulation. nih.govresearchgate.net By using a compound that does not significantly engage other receptors, scientists can confidently attribute these observed effects to the 5-HT2A receptor, thereby clarifying its specific roles within the broader physiological landscape.
| Compound | 5-HT2A EC50 (nM) |
|---|---|
| 2C-C | 29.2 |
| 25C-NBOMe | 0.44 |
Data presented in the table highlights the dramatic increase in potency of 25C-NBOMe as a 5-HT2A agonist compared to its parent compound, 2C-C. While one study indicates 2C compounds can show greater potency in certain functional assays, the general trend points to NBOMes being highly potent agonists. nih.govresearchgate.net
Q & A
Q. How can researchers predict 2C-CN’s blood-brain barrier (BBB) permeability and CNS activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
